molecular formula C13H10N2O5 B3004147 N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-72-7

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B3004147
CAS RN: 864938-72-7
M. Wt: 274.232
InChI Key: PCLFLFVLGNLBPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polyamides containing 1,3-dioxoisoindolin-2-yl units involves the reaction of chiral diacid precursors with various aromatic diamines. In one study, 2-(1,3-dioxoisoindolin-2-yl) succinic acid was used as the chiral diacid, which was reacted with aromatic diamines to produce the polyamides . Another study used 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid, prepared from 3-nitrophthalic anhydride and L-aspartic acid, for the polycondensation reaction with aromatic diamines . Both studies employed triphenyl phosphite (TPP)/pyridine in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP) for direct polycondensation, resulting in high yields of the polymers.

Molecular Structure Analysis

The molecular structure of the polyamides was characterized using various analytical techniques. Elemental analysis, FT-IR, and 1H-NMR spectroscopy were used to confirm the structure of the polymers. The presence of 1,3-dioxoisoindolin-2-yl pendent groups was verified, and the polymers exhibited specific rotations due to their optically active nature .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these polyamides are direct polycondensation reactions between the diacid precursors and aromatic diamines. The bulky pendent groups in the polymer chains, such as the 4-nitro-1,3-dioxoisoindolin-2-yl units, are expected to disturb interchain and intrachain interactions, which can influence the solubility and other properties of the resulting polyamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized polyamides were thoroughly analyzed. The inherent viscosities of the polymers were found to range between 0.32 and 0.48 dL/g, indicating their molecular weights and solubility characteristics . The thermal properties were studied using TGA/DTG, revealing the polymers' stability and degradation temperatures. The solubility tests showed that these polyamides are readily soluble in polar organic solvents, which is attributed to the bulky pendent groups that reduce intermolecular interactions .

Safety and Hazards

The safety and hazards of similar compounds depend on their specific chemical structure and use . The specific safety and hazards for this compound could not be found in the available literature.

Biochemical Analysis

Biochemical Properties

The compound N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide plays a significant role in biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound’s localization or accumulation can be affected by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles are being investigated .

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-11-8-2-1-7(5-9(8)12(17)15-11)14-13(18)10-6-19-3-4-20-10/h1-2,5-6H,3-4H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFLFVLGNLBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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